(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes a fluorine atom, a thiophene ring, and an indanone core
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with specific molecular targets in the body. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Future Directions
Thiophene-based analogs continue to be a topic of interest in scientific research due to their potential biological activity and their role in the development of advanced compounds . Future research may focus on developing new synthesis methods and exploring the biological effects of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and sulfur.
Final Coupling: The final step involves coupling the thiophene ring with the indanone core through a Wittig reaction, using a phosphonium ylide to form the desired (2Z)-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the indanone core, using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, ethanol, and water.
Substitution: Grignard reagents, ether, and dry ice.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom and thiophene ring could play crucial roles in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Indanone Derivatives: Compounds with a similar indanone core but different substituents.
Thiophene Derivatives: Compounds with a thiophene ring but different substituents.
Uniqueness
What sets (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one apart is its combination of a fluorine atom, thiophene ring, and indanone core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FOS/c1-13-10-11-24-18(13)12-16-19(14-6-3-2-4-7-14)15-8-5-9-17(22)20(15)21(16)23/h2-12,19H,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSIBPPCBKLLPS-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.